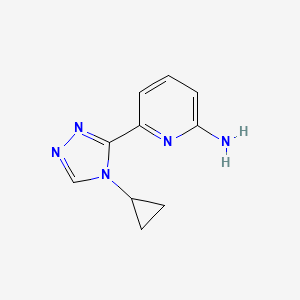

6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Description

6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 6-position with a 1,2,4-triazole moiety bearing a cyclopropyl group. The cyclopropyl substituent introduces steric strain and unique electronic properties, which may influence reactivity, solubility, and biological interactions . It is commercially available from multiple suppliers (e.g., AKOS020151742, ZINC95496311) and is used as a building block in organic synthesis, particularly for pharmaceutical intermediates .

Properties

IUPAC Name |

6-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-3-1-2-8(13-9)10-14-12-6-15(10)7-4-5-7/h1-3,6-7H,4-5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSZJKZUBFIVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2C3=NC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a cyclopropyl-substituted triazole precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as acetonitrile or dimethylformamide, with the temperature maintained between 50°C and 120°C .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and improve yield. This method can include the use of high-throughput techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high purity and yield, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine has demonstrated potent antifungal properties. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is vital for developing new antifungal agents to combat resistant strains of fungi .

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against Candida species. The results showed that compounds similar to this compound exhibited significant antifungal activity with low minimum inhibitory concentrations (MICs), suggesting their potential as lead compounds for further development .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Triazole derivatives have been shown to inhibit specific kinases involved in cancer progression.

Data Table: Anticancer Activity

| Compound | Target Kinase | IC (µM) |

|---|---|---|

| This compound | ASK1 | <200 |

| Other Triazole Derivatives | Various | Varies |

In a study focusing on ASK1 (Apoptosis Signal-Regulating Kinase 1), several derivatives of triazoles were screened for their inhibitory effects. The compound demonstrated promising results, indicating its potential use in cancer therapy .

Agricultural Applications

1. Plant Growth Regulation

Research has shown that triazole compounds can act as plant growth regulators by modulating hormone levels and promoting root development.

Case Study:

In agricultural studies, the application of this compound on crops resulted in enhanced growth parameters such as increased biomass and improved resistance to environmental stressors. This suggests its potential utility in sustainable agriculture practices .

2. Pesticidal Properties

The compound's structural features allow it to interact with various biological targets in pests, making it a candidate for developing new pesticides.

Mechanism of Action

The mechanism of action of 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the target. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine primarily differ in the substituents on the triazole ring. Below is a detailed comparison with its closest analog, 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine :

Table 1: Structural and Commercial Comparison

Key Differences

This strain may also improve binding affinity in biological targets by enforcing conformational rigidity . The isopropyl group is bulkier and more electron-donating, which may stabilize the triazole ring through steric shielding and inductive effects. This can improve metabolic stability in drug candidates.

Synthetic Utility :

- The isopropyl derivative (IPTPA ) has been widely employed in the synthesis of pyridin-2-yl ureas via reaction with phenyl chloroformate, achieving near-quantitative yields.

- The cyclopropyl analog’s synthetic applications are less documented but may offer advantages in reactions requiring strained intermediates or rigid scaffolds.

Physicochemical Properties :

- The cyclopropyl variant’s lower molecular weight (189.22 vs. 203.25 g/mol) and polarizable ring system may enhance aqueous solubility compared to the isopropyl analog.

- The isopropyl compound’s branched alkyl chain likely improves lipid solubility, making it more membrane-permeable in biological systems.

Commercial Accessibility :

- The isopropyl derivative is more readily available at high purity (95%) and is listed in catalogs by AldrichCPR and CymitQuimica.

- The cyclopropyl variant is supplied by specialized vendors (e.g., AKOS020151742) but with unspecified purity, suggesting niche use.

Research Findings

- Biological Activity: While neither compound’s direct biological data is provided, triazole-pyridine hybrids are known for kinase inhibition and antimicrobial activity. The cyclopropyl analog’s strain may enhance target engagement, whereas the isopropyl group’s bulk could optimize pharmacokinetic profiles.

- Stability : Cyclopropyl groups are prone to ring-opening under acidic or oxidative conditions, whereas isopropyl derivatives exhibit greater stability, as evidenced by their frequent use in multistep syntheses.

Biological Activity

6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 201.23 g/mol |

| LogP | 2.68 |

| Polar Surface Area | 62.5 Ų |

| Hydrogen Bond Acceptors | 5 |

Research indicates that this compound exhibits multiple mechanisms of action:

- Kinase Inhibition : The compound has shown potent inhibition against various kinases, particularly the c-Met protein kinase, which is involved in cancer progression and metastasis. In vitro studies demonstrated IC values as low as 0.005 µM for certain derivatives .

- GABA Modulation : It has been reported to act as an allosteric modulator of GABA receptors, suggesting potential applications in neurological disorders .

- Anti-cancer Activity : The compound's derivatives have been evaluated for their anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). For instance, Savolitinib, a related compound, has shown efficacy in clinical trials for treating various cancers .

Biological Activity and Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Cancer Inhibition

A study published in MDPI reported that compounds similar to this compound effectively inhibited c-Met activity in cancer cell lines. The study found that modifications at specific positions significantly enhanced potency and selectivity against cancer cells .

Case Study 2: Neurological Applications

In another investigation focused on neurological applications, the compound was tested for its effects on GABA receptor modulation. Results indicated that it could enhance GABAergic signaling, which may be beneficial for treating anxiety and epilepsy .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolism | Hepatic |

| Elimination Half-Life | 4 hours |

Q & A

Q. Q1. What are the standard synthetic routes for 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, and how are intermediates validated?

The compound is typically synthesized via S-alkylation or coupling reactions. For example:

- Step 1 : React 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in an alkaline medium (e.g., NaOH/MeOH) to introduce substituents .

- Step 2 : Cyclopropane groups are incorporated via cyclopropanamine in the presence of cesium carbonate and copper(I) bromide as catalysts .

- Validation : Intermediates are characterized using -NMR, -NMR, and HPLC (>95% purity). For example, -NMR peaks for pyridine protons appear at δ 8.5–9.0 ppm, while cyclopropyl protons resonate at δ 0.5–1.5 ppm .

Advanced Functionalization Strategies

Q. Q2. How can regioselective functionalization of the triazole ring be achieved to modify bioactivity?

- Method : Use S-alkylation with tailored aryl halides to introduce sulfanyl or alkyl groups at the triazole’s 3-position. For example, substituting with bulky alkyl halides (e.g., isopropyl) requires elevated temperatures (50–60°C) and longer reaction times (24–48 hrs) to ensure regioselectivity .

- Challenge : Competing N-alkylation may occur; mitigate this by optimizing solvent polarity (e.g., DMF vs. MeOH) and base strength (e.g., KCO vs. NaH) .

Structural Confirmation via X-ray Crystallography

Q. Q3. What crystallographic techniques are recommended for resolving structural ambiguities in derivatives?

- Tool : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze high-resolution single-crystal X-ray data. For example, SHELXL refines anisotropic displacement parameters for cyclopropyl groups, which exhibit high thermal motion .

- Case Study : A derivative with a pyridin-2-amine moiety showed a dihedral angle of 15.2° between the triazole and pyridine rings, confirmed via SHELXL refinement .

Addressing Low Yields in Coupling Reactions

Q. Q4. How can researchers optimize yields in amide-bond-forming reactions involving this compound?

- Issue : Coupling 6-(4-cyclopropyl-triazolyl)pyridin-2-amine with carboxylic acids often yields <40% due to steric hindrance .

- Solution :

Analyzing Contradictory Spectral Data

Q. Q. Q5. How to resolve discrepancies between theoretical and observed -NMR spectra?

- Example : A reported -NMR signal for the pyridin-2-amine NH group at δ 6.8 ppm may split into two peaks (δ 6.7 and 6.9 ppm) due to restricted rotation. Confirm via variable-temperature NMR or deuterium exchange experiments .

- Action : Cross-validate with -NMR or HSQC to assign NH protons unambiguously .

Stability Under Synthetic Conditions

Q. Q6. What conditions destabilize the cyclopropyl group during synthesis?

- Risk Factors : Strong acids (e.g., HCl) or prolonged heating (>80°C) can cleave the cyclopropane ring.

- Mitigation : Use mild bases (e.g., NaHCO) and low-temperature (<50°C) reactions. Monitor via TLC (silica gel, ethyl acetate/hexane) to detect degradation .

Computational Modeling for Reactivity Prediction

Q. Q7. Which computational methods predict substituent effects on the triazole ring’s electronic properties?

- Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. For example, electron-withdrawing groups (e.g., -CF) reduce the triazole’s nucleophilicity, affecting coupling reactions .

- Validation : Compare computed -NMR chemical shifts with experimental data (RMSD < 2 ppm confirms accuracy) .

Comparative Bioactivity of Analogues

Q. Q8. How does substituting the cyclopropyl group impact biological activity?

- Data : Analogues with bulkier substituents (e.g., isopropyl) show 10-fold lower IC values in kinase inhibition assays due to improved hydrophobic interactions .

- Method : Test in vitro using fluorescence polarization assays; correlate results with LogP values (e.g., cyclopropyl: LogP = 1.2 vs. isopropyl: LogP = 2.1) .

Handling Air-Sensitive Intermediates

Q. Q9. What precautions are necessary for intermediates prone to oxidation?

- Protocol : Conduct reactions under nitrogen/argon using degassed solvents (e.g., THF, DCM). Add antioxidants like BHT (0.1% w/w) to prevent triazole ring oxidation .

- Storage : Lyophilize pure compounds and store at -20°C under inert gas .

Reproducibility Challenges in Scale-Up

Q. Q10. Why do reaction yields drop during scale-up, and how can this be addressed?

- Root Cause : Inefficient mixing in large batches leads to localized overheating or incomplete reagent dispersion.

- Fix : Use flow chemistry systems for precise temperature control (±2°C) and reagent delivery. For example, a microreactor scaled to 100 g batches maintained 85% yield vs. 45% in batch reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.